benzyl 4-oxo-2-(4-(trifluoromethyl)phenyl)-3,4-dihydropyridine-1(2H)-carboxylate
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Overview
Description
Benzyl 4-oxo-2-(4-(trifluoromethyl)phenyl)-3,4-dihydropyridine-1(2H)-carboxylate is a complex organic compound featuring a dihydropyridine core substituted with a trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-oxo-2-(4-(trifluoromethyl)phenyl)-3,4-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyridine core through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The trifluoromethyl group is introduced via a Friedel-Crafts acylation using trifluoromethylbenzene as a starting material. The final step involves esterification to introduce the benzyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Hantzsch reaction and advanced purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-oxo-2-(4-(trifluoromethyl)phenyl)-3,4-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, benzyl 4-oxo-2-(4-(trifluoromethyl)phenyl)-3,4-dihydropyridine-1(2H)-carboxylate is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug development.
Industry
Industrially, this compound can be used in the development of agrochemicals and materials science. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of functional materials.
Mechanism of Action
The mechanism by which benzyl 4-oxo-2-(4-(trifluoromethyl)phenyl)-3,4-dihydropyridine-1(2H)-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets by increasing lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
Ethyl 4-oxo-2-(4-(trifluoromethyl)phenyl)-3,4-dihydropyridine-1(2H)-carboxylate: Similar structure but with an ethyl ester group instead of a benzyl ester, affecting its reactivity and solubility.
Uniqueness
The presence of the trifluoromethyl group in benzyl 4-oxo-2-(4-(trifluoromethyl)phenyl)-3,4-dihydropyridine-1(2H)-carboxylate imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. This makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C20H16F3NO3 |
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Molecular Weight |
375.3 g/mol |
IUPAC Name |
benzyl 4-oxo-2-[4-(trifluoromethyl)phenyl]-2,3-dihydropyridine-1-carboxylate |
InChI |
InChI=1S/C20H16F3NO3/c21-20(22,23)16-8-6-15(7-9-16)18-12-17(25)10-11-24(18)19(26)27-13-14-4-2-1-3-5-14/h1-11,18H,12-13H2 |
InChI Key |
KAGOYLLGVMFMIA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C=CC1=O)C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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